Chemical structure and molecular weight of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
Chemical structure and molecular weight of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
An In-depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
A Note on a Niche yet Promising Chemical Entity
This technical guide provides a comprehensive overview of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. It is important to note that while the pyrazole scaffold is extensively studied, specific literature and experimental data for this particular dihydrochloride salt are limited. Therefore, this guide has been compiled by integrating available supplier data with established principles of pyrazole chemistry, including plausible synthetic routes and potential biological activities inferred from structurally related compounds.
Chemical Identity and Molecular Structure
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is the dihydrochloride salt of the parent compound, 5-Hydrazino-1-methyl-1H-pyrazole. The core of this molecule is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position and a hydrazino (-NHNH2) group at the C5 position. The dihydrochloride salt form indicates that the two basic nitrogen centers of the hydrazino group are protonated, each associated with a chloride ion.
The structural characteristics of this compound, particularly the presence of the reactive hydrazino group, make it a valuable building block in organic synthesis, especially for the construction of more complex heterocyclic systems.
Table 1: Chemical Identifiers for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
| Identifier | Value | Source |
| IUPAC Name | (1-methyl-1H-pyrazol-5-yl)hydrazine;dihydrochloride | Inferred from Structure |
| CAS Number | 1955564-51-8 | [1] |
| Molecular Formula | C4H10Cl2N4 | [1] |
| Molecular Weight | 185.05 g/mol | [1] |
| Canonical SMILES | CN1N=CC=C1NN.Cl.Cl | Inferred from Structure |
| InChI Key | Inferred, not available in public databases | - |
Diagram 1: Chemical Structure of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
A 2D representation of the dihydrochloride salt.
Synthesis and Reactivity
Proposed Synthetic Pathway:
A common method for the introduction of a hydrazine group is through the diazotization of an amino group, followed by reduction.
Step-by-Step Proposed Protocol:
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Diazotization: 1-methyl-5-aminopyrazole would be treated with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This reaction would form an intermediate diazonium salt. The causality for the low temperature is to ensure the stability of the diazonium salt, which can be explosive at higher temperatures.
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Reduction: The resulting diazonium salt would then be reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid. The hydrochloric acid serves a dual purpose: it maintains an acidic environment and acts as the source for the final dihydrochloride salt.
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Isolation: The final product, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, would then be isolated from the reaction mixture, likely through precipitation and filtration, followed by washing and drying.
Diagram 2: Proposed Synthetic Workflow
A plausible synthetic route from a common precursor.
Potential Applications in Drug Discovery and Research
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs.[2] The incorporation of a hydrazino group provides a reactive handle for further chemical modifications, making 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride a potentially valuable intermediate for generating libraries of novel compounds for drug screening.
Based on the known biological activities of other pyrazole and hydrazine-containing molecules, several potential therapeutic applications can be hypothesized:
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Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties.[3] The hydrazino moiety could be used to synthesize pyrazole-hydrazone hybrids, which have also shown promise as anti-inflammatory agents.[4]
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Anticancer Properties: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. Further derivatization of the hydrazino group could lead to the discovery of novel compounds with antiproliferative activity.
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Antimicrobial and Antiviral Agents: Various substituted pyrazoles have been investigated for their efficacy against a range of microbial and viral pathogens.[3]
It must be reiterated that these are potential applications based on the broader class of pyrazole-containing compounds, and specific biological activity for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride has not been reported in the available scientific literature.
Safety and Handling
As specific safety data for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is not available, it is prudent to handle this compound with the care appropriate for a novel research chemical. General precautions for handling hydrazine derivatives should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.
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Toxicity: Hydrazine and its derivatives are often toxic and may be carcinogenic. Avoid contact with skin and eyes, and do not ingest.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before handling this or any other chemical.
Conclusion
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride represents a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. While specific research on this compound is currently limited, its structural features, namely the privileged pyrazole core and the reactive hydrazino group, suggest that it could be a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and therapeutic potential.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link] (Accessed: March 7, 2024).
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Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Available at: [Link] (Accessed: March 7, 2024).
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Current status of pyrazole and its biological activities. PMC. Available at: [Link] (Accessed: March 7, 2024).
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link] (Accessed: March 7, 2024).
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link] (Accessed: March 7, 2024).
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Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. Scilit. Available at: [Link] (Accessed: March 7, 2024).
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link] (Accessed: March 7, 2024).
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link] (Accessed: March 7, 2024).
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link] (Accessed: March 7, 2024).
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Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC. Available at: [Link] (Accessed: March 7, 2024).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
(Illustrative Structure)

